4-[(2-Chloro-5-methylphenoxy)methyl]benzoate
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Overview
Description
4-[(2-Chloro-5-methylphenoxy)methyl]benzoate is an organic compound with a complex structure, featuring a benzoate group linked to a chlorinated methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate typically involves the reaction of 2-chloro-5-methylphenol with benzyl chloride in the presence of a base, followed by esterification with benzoic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
4-[(2-Chloro-5-methylphenoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for herbicides.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The chlorinated phenoxy group is crucial for its bioactivity, allowing it to bind effectively to target proteins and disrupt their function .
Comparison with Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Comparison: 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate is unique due to its specific structural features, such as the benzoate ester linkage and the presence of a methyl group on the phenoxy ring. These structural differences confer distinct chemical properties and biological activities compared to other phenoxy compounds .
Properties
Molecular Formula |
C15H12ClO3- |
---|---|
Molecular Weight |
275.70 g/mol |
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-10-2-7-13(16)14(8-10)19-9-11-3-5-12(6-4-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/p-1 |
InChI Key |
RQARZIDRPUAEMF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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